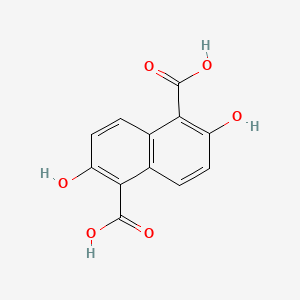![molecular formula C13H24O B12608100 [4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol CAS No. 876873-64-2](/img/structure/B12608100.png)
[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol is a bicyclic alcohol compound with a unique structure. It is characterized by a bicyclo[2.2.2]octane core, which is a common motif in organic chemistry due to its stability and rigidity. The presence of a methyl group and an isopropyl group further enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol typically involves the annulation of cyclopropenes with aminocyclopropanes. This method is highly efficient and yields good results when using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The scalability of the synthesis method ensures that the compound can be produced in sufficient quantities for various applications.
化学反应分析
Types of Reactions
[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The methyl and isopropyl groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
Chemistry
In chemistry, [4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. Its stability and rigidity make it an ideal candidate for drug design and development.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities, making it a promising compound for drug discovery.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and resins.
作用机制
The mechanism of action of [4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.2]octan-1-ol: Similar in structure but lacks the methyl and isopropyl groups.
Bicyclo[3.1.0]hexanes: Possess a different bicyclic core but share some structural similarities.
2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol: Another bicyclic alcohol with different functional groups.
Uniqueness
The uniqueness of [4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a methyl and an isopropyl group enhances its reactivity and makes it a versatile compound for various applications.
属性
CAS 编号 |
876873-64-2 |
|---|---|
分子式 |
C13H24O |
分子量 |
196.33 g/mol |
IUPAC 名称 |
(4-methyl-1-propan-2-yl-2-bicyclo[2.2.2]octanyl)methanol |
InChI |
InChI=1S/C13H24O/c1-10(2)13-6-4-12(3,5-7-13)8-11(13)9-14/h10-11,14H,4-9H2,1-3H3 |
InChI 键 |
NHKWQEYXAHNEBG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C12CCC(CC1)(CC2CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]-](/img/structure/B12608033.png)
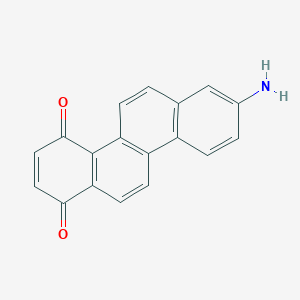
![6-[4-(Dimethylamino)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608044.png)

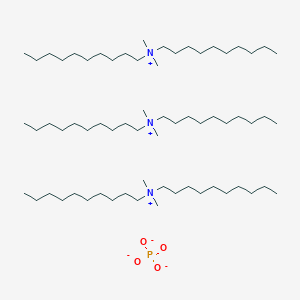
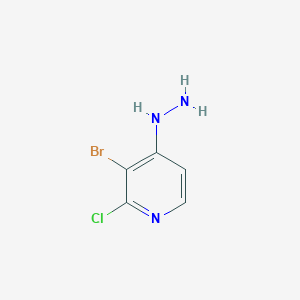

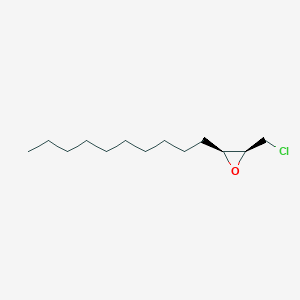
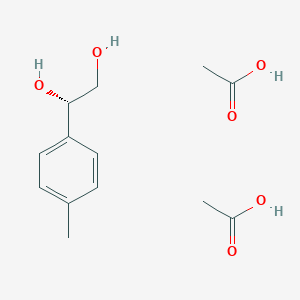
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide](/img/structure/B12608074.png)
